5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile
Overview
Description
5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antibacterial, anti-inflammatory, and antitumor properties . The presence of both pyrazole and pyridazine rings in its structure contributes to its diverse pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile typically involves the reaction of 3-chloro-6-hydrazinopyridazine with various substituted β-ketonitriles under reflux in ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-chloro-6-hydrazinopyridazine and substituted β-ketonitriles.
Reaction Conditions: Reflux in ethanol.
Product Formation: The reaction yields this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming additional ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antibacterial and anti-inflammatory agent.
Medicine: Investigated for its antitumor properties and potential as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of p38-MAPK, a key enzyme involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridazin-3-Yl)-3-H/alkyl-4-phenyl-1H-Pyrazol-5-Amines: These compounds share a similar core structure and exhibit comparable biological activities.
Ethyl 5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carboxylate:
Uniqueness
5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile is unique due to its specific combination of pyrazole and pyridazine rings, which contribute to its diverse pharmacological profile. This structural uniqueness allows it to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
5-amino-1-(6-chloropyridazin-3-yl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN6/c9-6-1-2-7(14-13-6)15-8(11)5(3-10)4-12-15/h1-2,4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNKIHGNJVOKAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C(=C(C=N2)C#N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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